ethyl 2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate
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Overview
Description
ETHYL 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE is a complex organic compound that features both indole and pyridazine moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties . Pyridazine derivatives are also significant due to their pharmacological potential, including antihypertensive and antitumor activities .
Preparation Methods
The synthesis of ETHYL 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves multiple steps:
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of anhydrous aluminum chloride to yield benzoyl propionic acid.
Cyclization: Benzoyl propionic acid reacts with hydrazine hydrate to form 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one.
Indole Synthesis: 1-(3-bromopropyl)-1H-indole is synthesized using 1,2-dibromoethane and indole in the presence of DMF (dimethylformamide) and anhydrous potassium carbonate.
Final Coupling: The final compound is synthesized by reacting the indole derivative with the pyridazinone ring in the presence of DMF and anhydrous potassium carbonate.
Chemical Reactions Analysis
ETHYL 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE involves its interaction with various molecular targets:
Comparison with Similar Compounds
ETHYL 2-[2-(2,3-DIHYDRO-1H-INDOL-1-YL)-2-OXOETHYL]-3-OXO-2H,3H,5H,6H,7H,8H-PYRIDO[4,3-C]PYRIDAZINE-6-CARBOXYLATE can be compared with other indole and pyridazine derivatives:
Properties
Molecular Formula |
C20H22N4O4 |
---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
ethyl 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate |
InChI |
InChI=1S/C20H22N4O4/c1-2-28-20(27)22-9-8-16-15(12-22)11-18(25)24(21-16)13-19(26)23-10-7-14-5-3-4-6-17(14)23/h3-6,11H,2,7-10,12-13H2,1H3 |
InChI Key |
SQLSJZOZSKSKRT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)N3CCC4=CC=CC=C43 |
Origin of Product |
United States |
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